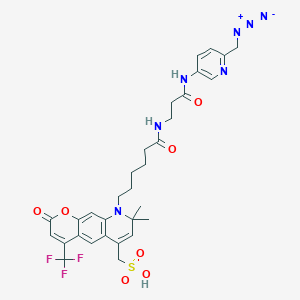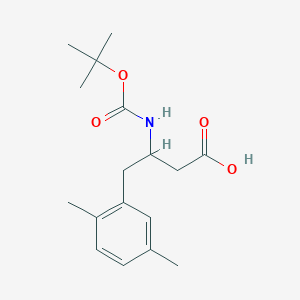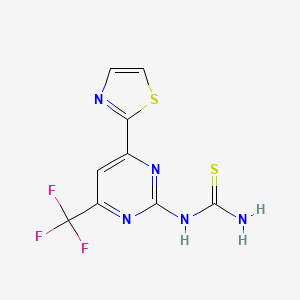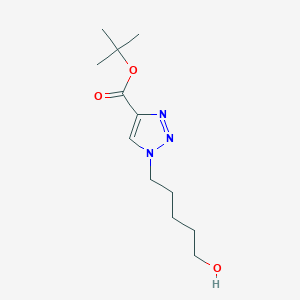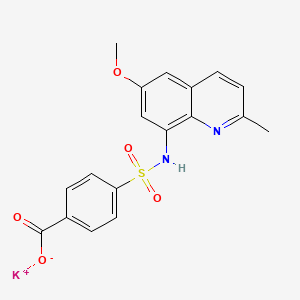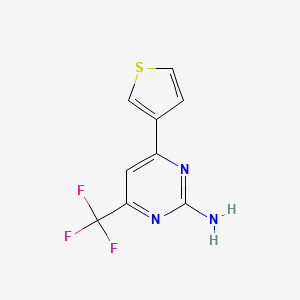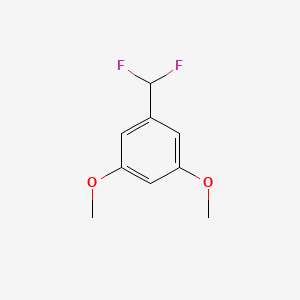
1-(Difluoromethyl)-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3,5-dimethoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and two methoxy groups attached to a benzene ring
Preparation Methods
One common method is the difluoromethylation of 3,5-dimethoxybenzene using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), to facilitate the reaction.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also incorporate catalysts to enhance the efficiency of the difluoromethylation process .
Chemical Reactions Analysis
1-(Difluoromethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
1-(Difluoromethyl)-3,5-dimethoxybenzene has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.
Chemical Biology: Researchers use this compound in the study of enzyme mechanisms and protein-ligand interactions, leveraging its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3,5-dimethoxybenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-3,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3,5-dimethoxybenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, resulting in different chemical and biological properties.
1-(Difluoromethyl)-4-methoxybenzene: The position of the methoxy groups on the benzene ring is different, which can influence the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,9H,1-2H3 |
InChI Key |
ZVHDLBNNVWRFIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


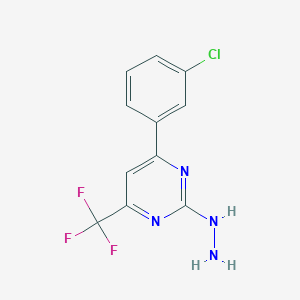
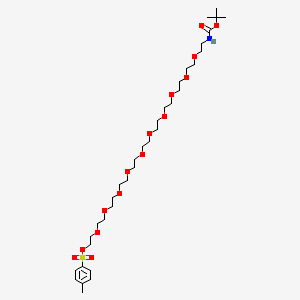

![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)



![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
